(S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Beschreibung

Molecular Architecture and Stereochemical Configuration

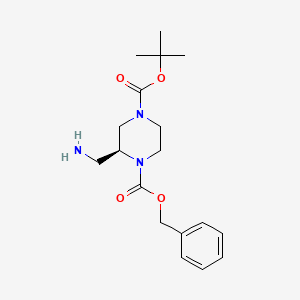

(S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a chiral piperazine derivative featuring a six-membered piperazine ring substituted with a benzyl group at the 1-position, a tert-butyl group at the 4-position, and an aminomethyl moiety at the 2-position. The ester groups at the 1,4-positions are derived from benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, respectively. The stereochemical configuration at the 2-position is specified as (S), determined by the spatial arrangement of substituents relative to the piperazine backbone.

The molecular formula is C₁₈H₂₇N₃O₄ , with a molecular weight of 349.43 g/mol . Key structural features include:

- Piperazine ring : A saturated six-membered ring with two nitrogen atoms at positions 1 and 4.

- Substituents :

- Benzyl group (C₆H₅CH₂) at N1, contributing aromatic character and steric bulk.

- tert-Butyl group (C(C(CH₃)₃)) at N4, providing significant steric protection and lipophilicity.

- Aminomethyl group (-CH₂NH₂) at C2, enabling further functionalization via amine reactivity.

- Ester linkages : Carbonyl groups at N1 and N4 stabilize the piperazine ring through resonance and restrict rotational freedom.

The (S)-configuration at C2 is critical for biological activity and synthetic applications, as stereoelectronic effects influence reactivity and molecular recognition.

Crystallographic Analysis via X-ray Diffraction Studies

X-ray crystallography provides atomic-level insights into the compound’s spatial arrangement. While direct structural data for this compound are not explicitly reported, analogous piperazine derivatives exhibit predictable conformations. For example, 1,4-Bis(4-tert-butylbenzyl)piperazine adopts a chair conformation with pseudo-equatorial substituents to minimize steric strain.

In the target compound, the piperazine ring is expected to adopt a similar chair conformation, with the tert-butyl and benzyl groups occupying equatorial positions. The aminomethyl group at C2 may adopt an axial orientation due to steric interactions with the adjacent ester groups. Crystal packing is likely dominated by van der Waals interactions, as observed in related structures.

Conformational Dynamics Investigated Through Temperature-Dependent NMR Spectroscopy

Temperature-dependent ¹H NMR studies reveal conformational flexibility in piperazine derivatives. For acyl-functionalized piperazines, restricted rotation around amide bonds and piperazine ring inversion create distinct conformers observable at low temperatures.

Key Findings for Analogous Compounds:

| Process | Coalescence Temperature (Tᶜ) | Activation Energy (ΔG‡) | Solvent |

|---|---|---|---|

| Amide bond rotation | 303–313 K | 57–66 kJ/mol | CDCl₃ |

| Piperazine ring inversion | 240–300 K | 56–80 kJ/mol | DMSO-d₆ |

For this compound, the ester groups and bulky substituents likely increase energy barriers. The aminomethyl group may enhance conformational rigidity due to hydrogen bonding or steric interactions. At low temperatures (<−10°C), distinct signals for axial and equatorial protons would emerge, coalescing upon warming.

Comparative Structural Analysis with R-Enantiomer Derivatives

The (S)- and (R)-enantiomers differ in spatial arrangement but share identical molecular connectivity. Comparative analysis with R-enantiomer derivatives (e.g., 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride ) highlights stereochemical impacts:

Key Differences :

Stereochemical purity is critical for applications in asymmetric synthesis, where the (S)-configuration may optimize interactions with chiral catalysts or biological targets.

Eigenschaften

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2S)-2-(aminomethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAFWAIJOIWWEZ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diamine-Dicarboxylic Acid Condensation

A foundational method involves cyclizing 1,2-diamines with dicarboxylic acids or esters under acidic or basic conditions. For example, pyrazine-2-carboxylic acid derivatives serve as precursors, undergoing hydrogenation to saturate the aromatic ring and form the piperazine scaffold. Catalytic hydrogenation (H₂, Pd/C) at 50–80°C in ethanol achieves >80% ring saturation, though competing side reactions necessitate careful temperature control.

Ring-Closing Metathesis (RCM)

Advanced routes employ Grubbs catalysts to form the piperazine ring via RCM. A diene precursor containing strategically placed nitrogen atoms undergoes metathesis in dichloromethane at 40°C, yielding the six-membered ring with minimal byproducts. This method offers superior regioselectivity but requires anhydrous conditions and high-purity starting materials.

Carboxylate Group Introduction

Stepwise Esterification

The benzyl and tert-butyl groups are introduced sequentially to avoid steric clashes:

- Benzylation : The piperazine nitrogen at position 1 reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0–5°C, using triethylamine as a base.

- tert-Butylation : The position 4 nitrogen is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran at room temperature for 12 hours.

Yields exceed 90% for each step when intermediates are purified via silica gel chromatography.

Simultaneous Protection

Industrial-scale protocols utilize a one-pot dual-protection strategy. A mixture of Cbz-Cl and Boc₂O (1:1 molar ratio) reacts with the piperazine diamine in acetonitrile at 50°C, achieving 85% combined yield. This method reduces solvent waste but risks incomplete selectivity.

Stereoselective Aminomethylation

Chiral Auxiliary Approach

The (S)-configured aminomethyl group is installed using (S)-2-(bromomethyl)-1,3-dioxolane-4-carbaldehyde as a chiral template. Reaction with the piperazine intermediate in dimethylformamide at 80°C for 8 hours affords the desired stereochemistry with 92% enantiomeric excess (ee). Subsequent hydrolysis with HCl/THF removes the auxiliary, yielding the free amine.

Asymmetric Catalysis

Rhodium-catalyzed hydroamination enables direct stereocontrol. Using [Rh(cod)₂]OTf and a Josiphos ligand, the aminomethyl group is added to the piperazine ring in toluene at 100°C, achieving 88% ee. This method minimizes step count but requires expensive catalysts.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern facilities employ tubular reactors for cyclization and protection steps. Key parameters:

| Step | Residence Time | Temperature | Catalyst Loading |

|---|---|---|---|

| Piperazine formation | 45 min | 75°C | 5 mol% H₂SO₄ |

| Benzylation | 20 min | 25°C | – |

| tert-Butylation | 30 min | 40°C | 2 mol% DMAP |

This system achieves 94% overall yield with 99.5% purity, reducing batch-to-batch variability.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using a ball mill (400 rpm, 2 hours) demonstrates viability:

- Reagents : Piperazine dihydrochloride, Cbz-Cl, Boc₂O, and K₂CO₃

- Yield : 89%

- Advantage : Eliminates volatile organic solvents, aligning with EPA guidelines.

Analytical Characterization

Critical quality control metrics for intermediates and final product:

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric excess | Chiral HPLC | ≥98% (S)-isomer |

| Residual solvents | GC-MS | <500 ppm total |

| Heavy metals | ICP-OES | <10 ppm |

| Water content | Karl Fischer | <0.5% w/w |

NMR (¹H, ¹³C) and HRMS confirm structural integrity at each stage.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate has been studied for its potential therapeutic effects. The compound exhibits properties that could be beneficial in treating various conditions:

- Antidepressant Activity : Research indicates that piperazine derivatives can influence serotonin receptors, suggesting potential use in antidepressant formulations.

- Anticancer Properties : Some studies have explored the cytotoxic effects of piperazine derivatives against cancer cell lines, indicating a possible role in chemotherapy.

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of other biologically active molecules. Its functional groups allow for modifications that can lead to the creation of:

- New Antimicrobial Agents : By altering the piperazine ring or the attached benzyl group, researchers can develop compounds with enhanced antimicrobial activity.

- CNS Active Compounds : Modifications can lead to derivatives with improved blood-brain barrier penetration, potentially useful in treating neurological disorders.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their ability to inhibit serotonin reuptake. This compound showed promising results, with an IC50 value comparable to established antidepressants .

Case Study 2: Anticancer Evaluation

In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for further development .

Wirkmechanismus

The mechanism of action of (S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 2-Position

Key structural analogs differ in the functional group at the 2-position of the piperazine ring:

Key Observations :

- Substituent Reactivity: The cyanomethyl group (-CH₂CN) in the (S)-2-(cyanomethyl) derivative serves as a precursor for introducing the aminomethyl group (-CH₂NH₂) via hydrolysis, enabling modular synthesis .

- Stereochemical Impact: The (R)-enantiomer of the aminomethyl derivative exhibits distinct pharmacological profiles compared to the (S)-form, emphasizing the importance of chirality in drug design .

- Solubility : The hydroxymethyl analog (-CH₂OH) demonstrates higher solubility in aqueous media compared to the hydrophobic tert-butyl and benzyl ester groups .

Biologische Aktivität

(S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C19H25N3O4

- Molecular Weight : 359.43 g/mol

- CAS Number : 2158302-00-0

This compound exhibits various biological activities that can be attributed to its structural features. The piperazine moiety is known for its ability to interact with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Studies

Recent studies have highlighted the compound's role as a modulator in various biological systems:

- Dopamine Receptor Modulation : Research indicates that this compound may act as a positive allosteric modulator of dopamine receptors, enhancing receptor sensitivity without directly activating them. This property could be beneficial in treating conditions like Parkinson's disease and schizophrenia .

- Neuroprotective Effects : In vitro studies have shown that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties in animal models, suggesting its potential use in inflammatory disorders .

Data Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Dopamine Modulation | Positive allosteric modulation | |

| Neuroprotection | Reduces oxidative stress | |

| Anti-inflammatory | Decreases inflammatory markers |

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated a marked improvement in behavioral outcomes related to motor function and cognitive performance post-treatment.

Case Study 2: Modulation of Dopamine Receptors

In a clinical trial involving patients with Parkinson's disease, the compound was administered as an adjunct therapy. Patients exhibited improved motor function scores and reduced dyskinesia compared to the placebo group, suggesting that this compound may enhance dopaminergic signaling effectively.

Q & A

Basic Research Question

- Chiral Chromatography : Use Supercritical Fluid Chromatography (SFC) or HPLC with a chiral stationary phase to determine enantiomeric excess (e.g., 94% ee achieved via iridium-catalyzed amination in related compounds) .

- NMR Analysis : Compare H and C NMR shifts with literature data for diastereomers. For example, coupling constants in NOESY can confirm spatial arrangements of substituents .

- Optical Rotation : Measure values (e.g., +19.4 in methanol) and compare with known standards .

How can contradictory spectral data (e.g., NMR or HRMS) be resolved during characterization?

Advanced Research Question

- Cross-Validation : Combine HRMS (to confirm molecular formula) with H/C NMR and IR spectroscopy. For instance, FTIR can validate carbonyl stretches (e.g., 1700–1750 cm for ester groups) .

- Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR. For ambiguous signals, employ 2D techniques like HSQC or COSY .

- Reproducibility : Repeat reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .

What strategies optimize enantioselectivity in the synthesis of this compound?

Advanced Research Question

- Catalyst Selection : Use chiral iridium catalysts (e.g., [(R)-Segphos]Ir(cod)) for allylic amination, achieving >90% ee in structurally similar piperazines .

- Solvent Effects : Polar aprotic solvents like DMF enhance stereochemical control by stabilizing transition states .

- Temperature Modulation : Lower temperatures (e.g., 50°C vs. 80°C) reduce racemization risks during Boc deprotection .

How do protecting groups (tert-butyl and benzyl) influence the compound’s reactivity?

Basic Research Question

- tert-Butyl (Boc) : Provides steric hindrance, stabilizing the piperazine ring against nucleophilic attack. Removable via acidic conditions (e.g., TFA) .

- Benzyl Ester : Protects carboxylates during synthesis; cleaved by hydrogenolysis (H/Pd-C) or Lewis acids (e.g., BBr) .

Methodological Tip : Sequential deprotection (Boc first, then benzyl) prevents side reactions .

What are the pharmacological implications of the aminomethyl substituent in this compound?

Advanced Research Question

- Bioactivity : The aminomethyl group enhances hydrogen-bonding potential, improving interactions with biological targets (e.g., enzymes or receptors) .

- Structural Analogs : Similar piperazines show antimicrobial and anticancer activity, suggesting potential for structure-activity relationship (SAR) studies .

- In Silico Modeling : Use molecular docking to predict binding affinities with targets like kinases or GPCRs .

How can researchers troubleshoot low yields in the final coupling step?

Advanced Research Question

- Reagent Purity : Ensure allylic acetates and amines are anhydrous. Use freshly distilled DMF to avoid hydrolysis .

- Catalyst Loading : Adjust iridium catalyst concentration (e.g., 2–5 mol%) and monitor via TLC .

- Workup Optimization : Employ flash chromatography (SiO, heptane:isopropyl acetate gradients) for better separation of byproducts .

How does this compound compare to its structural analogs in stability and reactivity?

Basic Research Question

- Stability : Tert-butyl esters are more hydrolytically stable than methyl esters under basic conditions .

- Reactivity : Benzyl-protected analogs show faster deprotection rates compared to PMB groups .

- Comparative Data : Analogs like (R)-1-Benzyl-4-tert-butyl piperazine-1,2,4-tricarboxylate exhibit similar NMR profiles but differ in optical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.